molecular formula C8H3ClF3N B11757052 3-Chloro-2-(trifluoromethyl)benzonitrile

3-Chloro-2-(trifluoromethyl)benzonitrile

Cat. No.: B11757052
M. Wt: 205.56 g/mol
InChI Key: LEDKNKPTNXENHI-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the second position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline is reacted with copper cyanide and sodium cyanide . Another method involves the selective chlorination of α, α, α’-trichloro-m-xylene to form (3-trifluoromethyl-phenyl)acetonitrile, which is then further processed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of advanced catalysts and reaction conditions ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

3-Chloro-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C8H3ClF3N

Molecular Weight

205.56 g/mol

IUPAC Name

3-chloro-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H3ClF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H

InChI Key

LEDKNKPTNXENHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)C#N

Origin of Product

United States

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